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2-Chloro-4,4-dimethylcyclohex-1-

enecarbaldehyde

Cat. No.: B1405420 Get Quote

Introduction to the Core Scaffold: 2,4-Dimethyl-
cyclohex-3-ene Carboxaldehyde
2,4-Dimethyl-cyclohex-3-ene carboxaldehyde, known by trade names such as Triplal®,

Ligustral, and Cyclal C, is a cornerstone of modern perfumery.[1][2] It is prized for its powerful

and diffusive character, presenting a complex odor profile described as intensely green, leafy,

and aldehydic with distinct citrus undertones.[1][2] This versatile scent makes it a valuable

component in a wide array of cosmetic and household products.[1][3]

The parent aldehyde is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-

pentadiene and acrolein, resulting in a mixture of cis- and trans-isomers.[2][4] This cyclohexene

carboxaldehyde structure serves as an attractive and versatile starting point for chemical

modifications aimed at discovering new and interesting olfactory properties.[4][5] The

exploration of its derivatives allows for a systematic investigation into structure-activity

relationships (SAR), providing crucial insights into how specific functional group alterations

impact the final perceived scent.

Table 1: Physicochemical Properties of 2,4-Dimethyl-cyclohex-3-ene Carboxaldehyde
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Property Value Source(s)

CAS Number 68039-49-6 [6][7][8]

Molecular Formula C₉H₁₄O [3][7]

Molecular Weight 138.21 g/mol [3][6]

Appearance Colorless to light yellow liquid [1][7]

Boiling Point 196 °C (lit.) [1][6][7]

Density 0.933 g/mL at 25 °C (lit.) [1][6][7]

Refractive Index n20/D 1.473 (lit.) [1][6][7]

Flash Point ~66-70 °C (151-158 °F) [1][6]

Solubility Soluble in ethanol and oils [7]

Synthetic Pathways to Novel Derivatives
The chemical reactivity of the aldehyde functional group and the cyclohexene ring provides

multiple avenues for structural modification. A study by Monnier-Benoit et al. outlines several

effective strategies for creating a library of derivatives from the parent aldehyde (referred to as

compound 1).[4] These transformations are fundamental to exploring the olfactory potential of

this chemical family.

Key synthetic routes include:

Oxidation & Esterification: The aldehyde can be oxidized to its corresponding carboxylic acid,

which is then esterified under neutral conditions to yield a variety of esters. This pathway is

crucial for converting the sharp aldehydic note into softer, fruitier, or more floral

characteristics.[4]

Wittig Reaction: This reaction allows for the extension of the aldehyde into functionalized,

unsaturated side chains, creating homologated aldehydes and other complex structures.[4]

[9]
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Grignard Reaction: The addition of Grignard reagents to the aldehyde provides a route to

secondary alcohols, which can be further oxidized to ketones, introducing new functional

groups and significantly altering the molecule's polarity and shape.[4][9]

Parent Aldehyde (1)
2,4-Dimethyl-cyclohex-3-ene

carboxaldehyde

Carboxylic Acid (6)

Oxidation (Ag₂O)

Unsaturated Derivatives
(12-15)

Wittig Reaction
(Phosphoranes)

Secondary Alcohol (18)

Grignard Reaction
(+ Bromoacetal)

Esters (7-11)
(Methyl, Ethyl, etc.)

Esterification

Homologous Aldehyde (16)

Acidic Hydrolysis

Ketone (19)

Oxidation

Click to download full resolution via product page

Caption: Synthetic routes from the parent aldehyde to key derivatives.

Olfactory Profile of Key Derivatives
The true value of synthesizing these derivatives lies in their diverse and often unpredictable

olfactory properties. The analysis of these compounds reveals that even minor structural

changes can lead to dramatic shifts in perceived scent. The following table summarizes the

olfactory characteristics of several derivatives synthesized from 2,4-dimethyl-cyclohex-3-ene

carboxaldehyde, as evaluated by a sensory panel.[4]

Table 2: Olfactory Properties of Selected Derivatives
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Compound
Structural
Modification

Odor Description
Potential
Application

Parent (1) Aldehyde
Strong green, leafy,

citrus

Green/citrus accords

in cosmetics and

household products.

[1][2]

Ester (7) Methyl Ester
Hesperidic-fruity,

grapefruit notes
Fruity compositions.[4]

Ester (9) Pentyl Ester

Typical ester notes,

aldehydic tonality,

watermelon

Attractive for fruity

perfume

compositions.[4]

Ester (11) Phenylethyl Ester
Rosy, weaker than

phenylethyl alcohol
Muted floral notes.[4]

Ester (12) Vinylic Methyl Ester Heavy floral note Floral compositions.[4]

Ether (15) Unsaturated Ether
Not specified, but

deemed interesting

Flowery or fruity

compositions.[4]

Aldehyde (16) Homologous Aldehyde
Not specified, but

deemed interesting

Flowery or fruity

compositions.[4]

This data underscores a critical principle in fragrance chemistry: the dimethylcyclohexenyl

skeleton provides a foundational structure, but the specific functional group dictates the final

olfactory character.[4]

Protocols for Olfactory Characterization
To systematically evaluate and validate the olfactory properties of new chemical entities,

rigorous and standardized protocols are essential.

Protocol 1: Sensory Panel Evaluation
Sensory analysis by trained human panelists remains the gold standard for characterizing

fragrance compounds.[10][11]
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Objective: To describe the qualitative and quantitative olfactory characteristics of a compound.

Materials:

Target compound(s)

Solvent (e.g., dipropylene glycol, ethanol)

Glass vials

Standard smelling strips

Trained sensory panel (5-10 members)

Controlled evaluation environment (well-ventilated, odor-free booths).[12]

Procedure:

Sample Preparation: Prepare dilutions of the target compound in the chosen solvent. A

standard starting concentration is 10%, but this may be adjusted based on the material's

intensity.[1]

Panelist Screening: Recruit panelists who have been screened for normal olfactory acuity

and trained on standard odor descriptors.[12]

Evaluation: a. Dip a clean smelling strip into the diluted sample, ensuring consistent

immersion depth and time. b. Present the strip to the panelist in a controlled booth. c.

Instruct panelists to evaluate the odor at different time points (e.g., immediately, after 5

minutes, after 1 hour) to assess the top, middle, and base notes. d. Panelists record their

impressions using a standardized questionnaire, rating attributes such as odor character

(e.g., fruity, floral, green), intensity, and hedonic tone (pleasantness).

Data Analysis: Compile the descriptors and intensity ratings from all panelists. Use statistical

analysis to determine the consensus odor profile.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
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GC-O is a powerful analytical technique that combines the separation power of gas

chromatography with the sensitivity of the human nose as a detector.[13][14] It is indispensable

for identifying which specific compounds in a complex mixture are responsible for its aroma.[15]

[16]

Objective: To separate volatile compounds and identify which are odor-active.

Instrumentation:

Gas Chromatograph (GC)

Mass Spectrometer (MS) detector

Heated transfer line

Olfactory Detection Port (ODP) or "sniff port"

Trained human assessor

Procedure:

Sample Injection: A diluted sample of the fragrance material is injected into the GC.

Separation: The GC column separates the individual volatile components based on their

boiling points and chemical properties.

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a

conventional detector like an MS for chemical identification, while the other is sent to the

heated sniff port.[14]

Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time,

duration, intensity, and description of any detected odors.

Data Correlation: The assessor's sensory data (the "olfactogram") is aligned with the

chemical data from the MS detector (the "chromatogram"). This allows for the positive

identification of the compounds responsible for specific notes in the overall scent profile.
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Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol 3: Odor Threshold Determination
The odor detection threshold (ODT) is the minimum concentration of a substance that can be

perceived by the human sense of smell.[17][18] It is a critical measure of an odorant's potency.

Objective: To determine the lowest detectable concentration of a fragrance compound.

Procedure:
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Stock Solution: Prepare a precise stock solution of the compound in an appropriate solvent.

Serial Dilution: Create a series of dilutions from the stock solution, typically in geometric

progression (e.g., decreasing by a factor of 2 or 3).

Panel Presentation: Present the samples to a sensory panel in ascending order of

concentration, alongside a blank (solvent only). Various methods, such as the three-

alternative forced-choice (3-AFC) method, are used where the panelist must identify the vial

containing the odorant.[19]

Threshold Calculation: The group ODT is typically defined as the concentration at which 50%

of the panel can correctly detect the odor.[13] This value is often calculated using statistical

methods.

Structure-Activity Relationships (SAR)
The data gathered from synthesizing and evaluating derivatives allows for the formulation of

Structure-Activity Relationships (SAR), which are guiding principles for rational fragrance

design.[20][21]

Aldehyde to Ester: Converting the aldehyde group of the parent compound to an ester (e.g.,

compounds 7, 9) consistently shifts the odor profile from sharp-green/citrus to fruity and, in

some cases, floral.[4] The specific character of the fruitiness is dependent on the alkyl chain

of the ester.

Chain Elongation: The introduction of a vinyl group to create vinylic esters (e.g., compound

12) can introduce heavy floral notes, a significant departure from the parent compound's

profile.[4]

Aromatic Moieties: The addition of an aromatic group, as in the phenylethyl ester (11), can

impart rosy notes, though the overall intensity may be reduced.[4]
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Caption: Impact of functional group modification on odor profile.

Safety and Handling Considerations
2,4-Dimethyl-cyclohex-3-ene carboxaldehyde is classified as a combustible liquid and may

cause an allergic skin reaction.[3][22][23] Standard personal protective equipment, including

gloves and eye protection, should be used during handling.[6] It is also noted as being toxic to

aquatic life with long-lasting effects.[22][23] All newly synthesized derivatives should be

handled with appropriate caution, assuming they may possess similar or unknown hazards until

a full toxicological assessment can be performed.

Conclusion
The 2,4-dimethyl-cyclohex-3-ene carboxaldehyde scaffold is a rich platform for the discovery of

novel fragrance ingredients. Through systematic chemical modification via pathways such as

oxidation, esterification, and Wittig reactions, a broad spectrum of olfactory profiles, from fruity

and floral to complex green notes, can be achieved. The rigorous application of sensory

analysis and advanced instrumental techniques like GC-O is essential for characterizing these

new molecules and elucidating the structure-activity relationships that govern their perception.

This integrated approach of synthesis and evaluation provides a powerful engine for innovation

in the fields of perfumery and sensory science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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